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Introduction

HMPL-689 (Amdizalisib) is a potent and highly selective small molecule inhibitor of the delta
isoform of phosphoinositide 3-kinase (PI3Kd).[1][2] The PI3K signaling pathway is crucial for
the proliferation, survival, and activation of B-cells.[3][4] In many B-cell malignancies, such as
various types of lymphomas, the B-cell receptor (BCR) signaling pathway, in which PI3Kd is a
key component, is often overactive.[3][5] By selectively targeting PI3Kd, HMPL-689 aims to
block these aberrant survival signals, leading to the death of malignant B-cells with potentially
fewer side effects compared to broader PI3K inhibitors.[6]

Therapeutic Rationale

The therapeutic strategy behind HMPL-689 is to inhibit the PISK/AKT/mTOR signaling
cascade, which is a critical intracellular pathway that regulates cell growth, proliferation, and
survival.[6][7] Dysregulation of this pathway is a common feature in cancer.[7] Preclinical
models have demonstrated that HMPL-689 potently inhibits the survival of B-cell lymphoma cell
lines.[2] Clinical trials in patients with relapsed or refractory lymphomas have shown promising
single-agent activity and a manageable safety profile.[1]

Application for Ex Vivo Analysis

Ex vivo analysis of patient-derived tumor cells provides a valuable platform for assessing the
sensitivity of a patient's specific cancer to a therapeutic agent.[8] This approach can help
elucidate mechanisms of response and resistance and may guide personalized treatment
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strategies. These protocols describe methods for treating primary cells from patients with
hematologic malignancies with HMPL-689 and analyzing the subsequent effects on cell
viability, apoptosis, and intracellular signaling.

Signaling Pathway and Experimental Workflow
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PI3K Signaling Pathway and HMPL-689 Inhibition.
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Experimental Workflow for Ex Vivo Analysis.

Experimental Protocols
Protocol 1: Isolation of Primary Lymphoma Cells

This protocol outlines the isolation of mononuclear cells from peripheral blood, which is a

common source for lymphoma cells in certain disease states.
+ Sample Collection: Collect peripheral blood from patients in heparin-coated tubes.
¢ Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

o Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS
(or similar density gradient medium) in a conical tube.
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o Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake
off.

o Harvesting: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer
containing peripheral blood mononuclear cells (PBMCs).

e Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for
each wash.

e Cell Counting: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 with
10% Fetal Bovine Serum) and perform a cell count using a hemocytometer or automated cell
counter. Assess viability using Trypan Blue exclusion.

Protocol 2: Ex Vivo Drug Treatment and Viability Assay

This protocol uses a luminescent cell viability assay to determine the dose-dependent effect of
HMPL-689.

o Cell Plating: Seed the isolated primary cells in a 96-well opaque-walled plate at a density of
2x10M to 5 x 10”4 cells per well in 50 pL of culture medium.

e Drug Preparation: Prepare a 2X stock solution of HMPL-689 in culture medium at various
concentrations (e.g., ranging from 1 nM to 10 puM). Include a vehicle control (e.g., DMSO).

o Treatment: Add 50 pL of the 2X HMPL-689 stock solution or vehicle control to the
appropriate wells.

 Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%
CO2.

 Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®,
according to the manufacturer's instructions. This assay measures ATP levels as an indicator
of metabolically active cells.

» Data Acquisition: Read the luminescence on a plate reader.

e Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response
curve to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).
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Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium lodide (PI) staining to quantify apoptotic and
necrotic cells.[9][10][11]

o Cell Treatment: In a 6-well plate, treat 1 x 1076 cells with HMPL-689 at relevant
concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

o Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
e Washing: Wash the cells once with cold PBS.

e Staining: Resuspend the cells in 100 pL of 1X Annexin V binding buffer. Add 5 pL of FITC-
conjugated Annexin V and 5 pL of Propidium lodide.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
 Dilution: Add 400 pL of 1X Annexin V binding buffer to each sample.
» Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

o Healthy cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Protocol 4: PI3K Pathway Analysis by Western Blot

This protocol assesses the inhibition of downstream signaling from PI3K&.[7][12]

o Cell Treatment and Lysis: Treat 2-5 x 1076 cells with HMPL-689 for 2-4 hours. After
treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease
and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5
minutes.
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e Gel Electrophoresis: Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and
run the electrophoresis to separate proteins by size.

» Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with
Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, and a loading control
(e.g., GAPDH or B-actin) overnight at 4°C.[7]

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a chemiluminescence imaging system.

o Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels
to the total protein levels.

Data Presentation

Table 1: Effect of HMPL-689 on Cell Viability (IC50)

Patient Sample ID Diagnosis HMPL-689 IC50 (nM)
P001 Follicular Lymphoma 15.2
Chronic Lymphocytic
P002 _ ymphoey 8.9
Leukemia
Diffuse Large B-Cell
P0O03 124.5

Lymphoma

| POO4 | Follicular Lymphoma | 22.7 |

Table 2: Apoptosis Induction by HMPL-689 (48h Treatment)
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. % Late
. % Early Apoptotic . .
Patient Sample ID Treatment Cell Apoptotic/Necrotic
ells
Cells
P001 Vehicle Control 41+05 2.3+0.3
PO01 HMPL-689 (15 nM) 285+2.1 154+1.8
P002 Vehicle Control 5.2+0.7 3.1+04
| POO2 | HMPL-689 (10 nM) | 35.1 £3.5|20.2+ 2.5
Table 3: PISK Pathway Inhibition by HMPL-689 (4h Treatment)
. p-AKT/Total AKT p-S6/Total S6 (Fold
Patient Sample ID Treatment
(Fold Change) Change)
P001 Vehicle Control 1.00 1.00
POO1 HMPL-689 (15 nM) 0.15+0.04 0.21 £0.06
P002 Vehicle Control 1.00 1.00

| PO02 | HMPL-689 (10 nM) | 0.11 + 0.03 | 0.18 + 0.05 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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